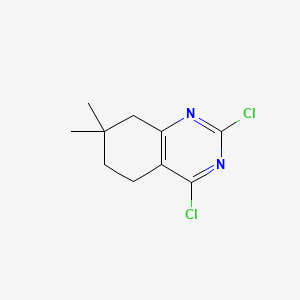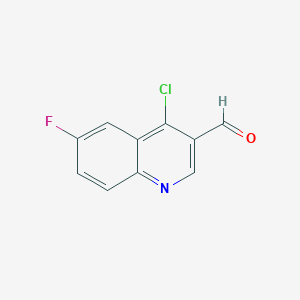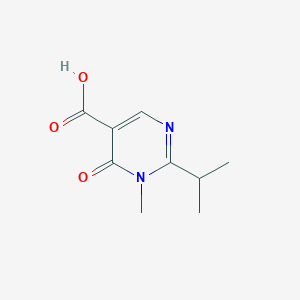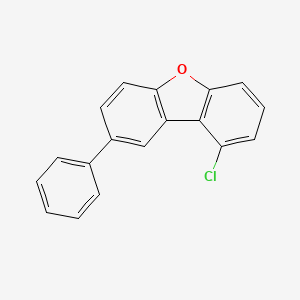
1-Chloro-8-phenyldibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-8-phenyldibenzofuran is an organic compound with the molecular formula C18H11ClO. It is a derivative of dibenzofuran, where a chlorine atom is substituted at the 1-position and a phenyl group at the 8-position. This compound is known for its applications in organic electronics, particularly in the field of organic light-emitting diodes (OLEDs) and other electronic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-8-phenyldibenzofuran can be synthesized through various methods. One common approach involves the chlorination of 8-phenyldibenzofuran using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-8-phenyldibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include 1-amino-8-phenyldibenzofuran or 1-thio-8-phenyldibenzofuran.
Oxidation: Products include this compound-4,5-quinone.
Reduction: Products include 1-chloro-8-phenyldihydrodibenzofuran.
Aplicaciones Científicas De Investigación
1-Chloro-8-phenyldibenzofuran has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 1-chloro-8-phenyldibenzofuran involves its interaction with specific molecular targets and pathways. In electronic applications, its unique structure allows for efficient charge transport and light emission. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Dibenzofuran: The parent compound, lacking the chlorine and phenyl substitutions.
1-Chlorodibenzofuran: Similar structure but without the phenyl group.
8-Phenyldibenzofuran: Similar structure but without the chlorine atom.
Uniqueness: 1-Chloro-8-phenyldibenzofuran is unique due to the combined presence of both chlorine and phenyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs .
Propiedades
Fórmula molecular |
C18H11ClO |
|---|---|
Peso molecular |
278.7 g/mol |
Nombre IUPAC |
1-chloro-8-phenyldibenzofuran |
InChI |
InChI=1S/C18H11ClO/c19-15-7-4-8-17-18(15)14-11-13(9-10-16(14)20-17)12-5-2-1-3-6-12/h1-11H |
Clave InChI |
DWBPIVMHRYVRBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=C3C(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


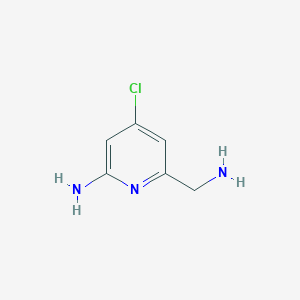



![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
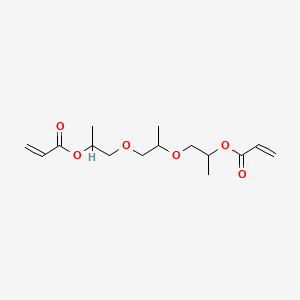

![(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13914186.png)

![2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)
